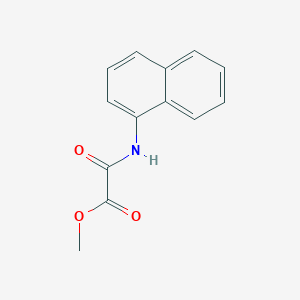

N-(1-Naphthyl)oxamidic acid methyl ester

Description

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

methyl 2-(naphthalen-1-ylamino)-2-oxoacetate |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,14,15) |

InChI Key |

DAAREBJZWQMIHU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Oxamic Acid Esters

These compounds share the oxamic acid (NH₂C(O)COOR) backbone but differ in ester groups and substituents:

Key Differences :

- Bioactivity: Tazanolast demonstrates therapeutic activity, suggesting that naphthyl-substituted oxamates may have pharmacological relevance .

Naphthyl-Containing Amides and Esters

Compounds with naphthyl groups exhibit diverse applications in biochemistry and pharmaceuticals:

Key Differences :

- Functional Groups : NPA contains a phthalamic acid group, enabling auxin inhibition, whereas the target compound’s oxamic ester may favor different biological interactions.

- Analytical Utility : Naphthyl ethylenediamine derivatives are critical in colorimetric assays due to their coupling reactivity .

Carbamates and Amino Acid Derivatives

Carbamates with naphthyl groups highlight structural versatility:

Key Differences :

- Stereochemical Complexity: Carbamates derived from 2-(1-naphthyl)-2-aminoethanol require enantiodivergent synthesis routes, unlike the simpler oxamic esters .

- Therapeutic Targets : Setrobuvir intermediates target viral enzymes, whereas oxamic esters may modulate cellular processes .

Research Findings and Functional Insights

Reactivity and Stability

- Naphthyl-substituted compounds like N-(2-(1-naphthyl)acetyl)-L-cysteine show high reactivity in amino acid depletion assays (37–52% depletion) .

- Methyl oxamate’s stability under acidic conditions makes it suitable for esterification reactions, whereas bulkier naphthyl derivatives may require tailored synthetic conditions .

Preparation Methods

Reaction Conditions

-

Reagents : Dimethyl oxalate (1.0 equiv), 1-naphthylamine (1.1 equiv), sodium methoxide (1.5 equiv).

-

Solvent : Toluene or methanol.

-

Temperature : 80–100°C.

-

Time : 4–6 hours.

Procedure

-

Dimethyl oxalate and 1-naphthylamine are dissolved in toluene under nitrogen.

-

Sodium methoxide is added gradually, and the mixture is refluxed.

-

Progress is monitored via TLC. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 3:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >95% |

| By-products | Di-substituted oxamide |

Mechanistic Insight : Sodium methoxide deprotonates 1-naphthylamine, enhancing nucleophilicity for attack on the electrophilic carbonyl of dimethyl oxalate. The methoxy group is displaced, forming the monoamide intermediate.

Methyl Oxalyl Chloride Route

Direct amidation using methyl oxalyl chloride offers high reactivity and shorter reaction times.

Reaction Conditions

-

Reagents : Methyl oxalyl chloride (1.0 equiv), 1-naphthylamine (1.0 equiv), triethylamine (2.0 equiv).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature : 0–25°C.

-

Time : 2–4 hours.

Procedure

-

1-Naphthylamine and triethylamine are dissolved in DCM at 0°C.

-

Methyl oxalyl chloride is added dropwise. The reaction proceeds under stirring.

-

The mixture is washed with 1M HCl, dried (Na₂SO₄), and concentrated. Recrystallization from ethanol yields pure product.

Key Data

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Purity (GC-MS) | >98% |

| Side Reaction | Over-amination (controlled via stoichiometry) |

Mechanistic Insight : Methyl oxalyl chloride’s electrophilic carbonyl reacts with the amine, releasing HCl. Triethylamine neutralizes acid, driving the reaction.

Esterification of 1-Naphthyl-oxamic Acid

This two-step approach first synthesizes 1-naphthyl-oxamic acid, followed by methyl ester formation.

Step 1: Synthesis of 1-Naphthyl-oxamic Acid

-

Reagents : Oxalic acid (1.0 equiv), 1-naphthylamine (1.0 equiv), DCC (1.2 equiv).

-

Solvent : DMF.

-

Temperature : 25°C.

-

Time : 12 hours.

Step 2: Esterification

-

Reagents : 1-Naphthyl-oxamic acid (1.0 equiv), methanol (excess), H₂SO₄ (cat.).

-

Temperature : Reflux.

-

Time : 6–8 hours.

Key Data

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Yield | 70% | 90% |

| Purity | 92% | 95% |

Mechanistic Insight : DCC activates oxalic acid for amide bond formation. Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Aminolysis | Mild conditions, scalable | Di-substitution by-product | 65–75% |

| Oxalyl Chloride | High yield, fast | Corrosive reagents | 80–85% |

| Esterification | Avoids chloride intermediates | Multi-step, lower efficiency | 60–70% |

Optimization Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Naphthyl)oxamidic acid methyl ester, and how can purity be validated?

- Methodology : Begin with esterification of carboxylic acid precursors using methylating agents (e.g., diazomethane), followed by Curtius rearrangement for stereochemical control. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with nuclear magnetic resonance (NMR) to confirm structural integrity. New compounds require elemental analysis (C, H, N) and mass spectrometry (MS) for molecular weight confirmation .

- Key Considerations : Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and citing literature for known intermediates. For purity, report retention times in HPLC and assign all NMR peaks to corresponding protons .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC-MS to identify breakdown products (e.g., oxamic acid or naphthyl derivatives). Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

- Key Considerations : Compare results with structurally similar esters (e.g., methyl 3-amino-3-(1-naphthyl)propanoate hydrochloride) to identify stability trends influenced by the naphthyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different assays?

- Methodology : Perform cross-laboratory validation using standardized protocols (e.g., amino acid derivative reactivity assays). For example, replicate fluorescence-based measurements under controlled pH and temperature to assess consistency in depletion rates (e.g., 37–52% for N-(2-(1-naphthyl)acetyl)-L-cysteine). Use statistical tools (e.g., ANOVA) to evaluate inter-laboratory variability .

- Key Considerations : Address discrepancies by isolating variables such as solvent polarity (acetonitrile vs. tert-butyl methyl ether) or reagent purity .

Q. What strategies optimize enantiodivergent synthesis of this compound derivatives?

- Methodology : Employ chiral auxiliaries or catalysts during esterification (e.g., tert-butyl half-ester intermediates) to control stereochemistry. For enantiomer separation, use preparative chiral HPLC or enzymatic resolution. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

- Key Considerations : Compare routes involving Curtius rearrangement versus saponification-reesterification steps to balance yield and stereoselectivity .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodology : Use density functional theory (DFT) to model electronic effects of substituents (e.g., methyl vs. tert-butyl esters) on reactivity. Pair with molecular docking to predict interactions with biological targets (e.g., enzyme active sites). Validate predictions via synthesis and in vitro assays (e.g., IC50 determination) .

- Key Considerations : Prioritize analogs with improved solubility (e.g., sodium salts) or reduced metabolic liability (e.g., fluorinated derivatives) .

Methodological Notes

- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (main manuscript) from extensive characterization (supplementary materials) .

- Safety Protocols : Mitigate hazards (e.g., NOx emissions during combustion) by using fume hoods and self-contained breathing apparatus (SCBA) during large-scale reactions .

- Reference Standards : Use certified analytical standards (e.g., 1-Napthaleneacetic acid-Methyl ester Solution) for quantitative HPLC calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.